molecular formula C21H17ClFN5O2S B2466648 N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-55-6

N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2466648
CAS No.: 894062-55-6
M. Wt: 457.91
InChI Key: NCBDSEDAHXKXNO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic organic compound known for its potential pharmacological properties. It combines several functional groups, including chloro, fluoro, ethoxy, and thioacetamide moieties, into a unique structure, making it valuable for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically begins with commercially available reagents such as 4-chloro-3-fluoroaniline, 4-ethoxybenzaldehyde, and thioglycolic acid.

  • Formation of Intermediates

    • Step 1: : Synthesize 6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine by reacting 4-ethoxybenzaldehyde with hydrazine and subsequent cyclization with a pyridazine derivative.

    • Step 2: : Prepare N-(4-chloro-3-fluorophenyl)acetamide by acylation of 4-chloro-3-fluoroaniline with acetic anhydride.

  • Final Coupling: : The final product is obtained by coupling N-(4-chloro-3-fluorophenyl)acetamide with 6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine using thioglycolic acid under appropriate reaction conditions, often involving a base and heating to facilitate the thiol-ether formation.

Industrial Production Methods

Scaling up the production would involve optimizing the reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry, automated synthesis, and use of industrial catalysts could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro groups, if present, to amines.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

  • Reduction: : Employs reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Reagents like sulfuric acid or acetic anhydride can catalyze electrophilic substitution reactions.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Amines from nitro reductions.

  • Substitution Products: : Varied functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules with potential bioactive properties.

Biology

Investigated for its interactions with enzymes and proteins, serving as a probe in biochemical assays.

Medicine

Explored for potential therapeutic applications, including anti-inflammatory and anti-cancer activities due to its unique structure.

Industry

Incorporated in the synthesis of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The compound’s mechanism of action is thought to involve multiple interactions:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites or altering their conformations.

  • Signal Transduction Pathways: : Can affect cellular signaling pathways by interacting with receptor proteins or other key molecules.

  • Molecular Targets: : Specific targets could include kinases, proteases, or other critical enzymes involved in disease processes.

Comparison with Similar Compounds

Unique Features

The combination of chloro, fluoro, ethoxy, and thioacetamide groups makes this compound unique, providing distinct reactivity and biological activity.

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide: : Shares the chlorophenyl and ethoxyphenyl groups but lacks the triazolopyridazinylthio moiety.

  • 4-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)benzoic acid: : Similar triazolopyridazinylthio structure but different substituents.

This compound stands out due to its specific structural features and versatile applications in scientific research and industry. If there's any particular area you'd like to explore further, let me know!

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-2-30-15-6-3-13(4-7-15)18-9-10-19-25-26-21(28(19)27-18)31-12-20(29)24-14-5-8-16(22)17(23)11-14/h3-11H,2,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDSEDAHXKXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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